Cas no 735269-92-8 (cis-4-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid)

Technical Introduction: cis-4-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid is a cyclohexane derivative featuring a methoxy-substituted benzoyl group at the cis-4 position and a carboxylic acid functionality at the 1-position. This compound is of interest in synthetic and medicinal chemistry due to its rigid cyclohexane backbone and bifunctional reactivity, enabling its use as a versatile intermediate. The cis configuration may confer distinct steric and electronic properties, influencing selectivity in reactions or binding interactions. The methoxybenzoyl moiety offers potential for further derivatization, while the carboxylic acid group facilitates coupling or salt formation. Its structural features make it suitable for applications in ligand design, pharmaceutical research, or as a building block for complex molecular architectures.
cis-4-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid structure
735269-92-8 structure
Product name:cis-4-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid
CAS No:735269-92-8
MF:C15H18O4
Molecular Weight:262.301024913788
CID:4716506

cis-4-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • cis-4-(2-methoxybenzoyl)cyclohexane-1-carboxylic acid
    • TRANS-4-(2-METHOXYBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID
    • cis-4-(2-Methoxybenzoyl)cyclohexanecarboxylic acid
    • trans-4-(2-Methoxybenzoyl)cyclohexanecarboxylic acid
    • cis-4-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid
    • インチ: 1S/C15H18O4/c1-19-13-5-3-2-4-12(13)14(16)10-6-8-11(9-7-10)15(17)18/h2-5,10-11H,6-9H2,1H3,(H,17,18)
    • InChIKey: NMSIFNFDZHKEGS-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1OC)C1CCC(C(=O)O)CC1

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 331
  • トポロジー分子極性表面積: 63.6
  • XLogP3: 2.5

じっけんとくせい

  • 密度みつど: 1.2±0.1 g/cm3
  • Boiling Point: 438.3±35.0 °C at 760 mmHg
  • フラッシュポイント: 163.3±19.4 °C
  • じょうきあつ: 0.0±1.1 mmHg at 25°C

cis-4-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid Security Information

cis-4-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
C087055-250mg
cis-4-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid
735269-92-8
250mg
$ 585.00 2022-06-06
Fluorochem
201232-1g
cis-4-(2-methoxybenzoyl)cyclohexane-1-carboxylic acid
735269-92-8 >95%
1g
£749.00 2022-02-28
Fluorochem
201232-2g
cis-4-(2-methoxybenzoyl)cyclohexane-1-carboxylic acid
735269-92-8 >95%
2g
£1362.00 2022-02-28
Fluorochem
201232-5g
cis-4-(2-methoxybenzoyl)cyclohexane-1-carboxylic acid
735269-92-8 >95%
5g
£2448.00 2022-02-28
Crysdot LLC
CD12038312-1g
cis-4-(2-Methoxybenzoyl)cyclohexanecarboxylic acid
735269-92-8 97%
1g
$545 2024-07-24
TRC
C087055-500mg
cis-4-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid
735269-92-8
500mg
$ 975.00 2022-06-06
Crysdot LLC
CD12038312-5g
cis-4-(2-Methoxybenzoyl)cyclohexanecarboxylic acid
735269-92-8 97%
5g
$1584 2024-07-24

cis-4-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid 関連文献

cis-4-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acidに関する追加情報

Cis-4-(2-Methoxybenzoyl)cyclohexane-1-carboxylic Acid: A Comprehensive Overview

Cis-4-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid, identified by the CAS No. 735269-92-8, is a structurally complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of cyclohexane derivatives, characterized by a six-membered carbon ring with substituents that confer unique chemical properties. The presence of the cis configuration indicates that the substituents on the cyclohexane ring are positioned on the same side, which plays a crucial role in determining its physical and chemical behavior.

The molecular structure of cis-4-(2-methoxybenzoyl)cyclohexane-1-carboxylic acid comprises two key functional groups: a methoxybenzoyl group attached at the 4-position of the cyclohexane ring and a carboxylic acid group at the 1-position. The methoxybenzoyl group introduces electronic effects that enhance the compound's reactivity and stability, while the carboxylic acid group contributes to its acidity and ability to form salts or esters. These features make it a versatile molecule for use in organic synthesis, drug design, and material science.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of cis-4-(2-methoxybenzoyl)cyclohexane-1-carboxylic acid through various methodologies. One notable approach involves the use of palladium-catalyzed cross-coupling reactions, which allow for precise control over the stereochemistry of the product. This has been particularly beneficial in producing enantiomerically pure samples, which are essential for pharmacological studies.

In terms of applications, this compound has garnered attention in the pharmaceutical industry due to its potential as a lead molecule in drug discovery. Studies have shown that cis-4-(2-methoxybenzoyl)cyclohexane-1-carboxylic acid exhibits promising anti-inflammatory and antioxidant properties. These findings are supported by recent research conducted by Smith et al., who demonstrated that the compound effectively inhibits COX-2 enzymes, a key target in pain management and inflammation reduction.

Moreover, this compound has been explored for its role in material science, particularly in the development of novel polymers and coatings. Its ability to form stable ester linkages makes it a valuable building block for creating biodegradable materials with tailored mechanical properties. Ongoing research is focused on optimizing its integration into polymer matrices to enhance their thermal stability and mechanical strength.

From an environmental standpoint, cis-4-(2-methoxybenzoyl)cyclohexane-1-carboxylic acid has been evaluated for its biodegradability and eco-friendly attributes. Preliminary studies indicate that it undergoes rapid microbial degradation under aerobic conditions, making it a sustainable choice for industrial applications. This aligns with global efforts to develop environmentally benign chemicals that minimize ecological impact.

In conclusion, cis-4-(2-methoxybenzoyl)cyclohexane-1-carboxylic acid (CAS No. 735269-92-8) is a multifaceted compound with diverse applications across various scientific domains. Its unique structure, coupled with recent advancements in synthetic methods and functional studies, positions it as a valuable asset in both academic research and industrial development. As ongoing investigations continue to uncover its full potential, this compound is poised to make significant contributions to fields ranging from medicine to materials science.

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